2-(Chloromethyl)-5-(trifluoromethyl)benzenamine
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Overview
Description
2-(Chloromethyl)-5-(trifluoromethyl)benzenamine is an organic compound that features both a chloromethyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine typically involves the introduction of the chloromethyl and trifluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of a suitable precursor, followed by chloromethylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale radical trifluoromethylation reactions, utilizing specialized equipment to handle the reactive intermediates and ensure safety. The process may also include purification steps to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-5-(trifluoromethyl)benzenamine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the removal of the chloromethyl group or the reduction of other functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with nucleophiles can yield various substituted derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2-(Chloromethyl)-5-(trifluoromethyl)benzenamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the effects of trifluoromethyl groups on biological activity.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-5-(trifluoromethyl)benzenamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, while the chloromethyl group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)-5-(trifluoromethyl)benzene
- 2-(Chloromethyl)-4-(trifluoromethyl)benzenamine
- 2-(Bromomethyl)-5-(trifluoromethyl)benzenamine
Uniqueness
2-(Chloromethyl)-5-(trifluoromethyl)benzenamine is unique due to the presence of both the chloromethyl and trifluoromethyl groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
939758-33-5 |
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Molecular Formula |
C8H7ClF3N |
Molecular Weight |
209.59 g/mol |
IUPAC Name |
2-(chloromethyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H7ClF3N/c9-4-5-1-2-6(3-7(5)13)8(10,11)12/h1-3H,4,13H2 |
InChI Key |
CNGMXHMDNLHHAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)CCl |
Origin of Product |
United States |
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